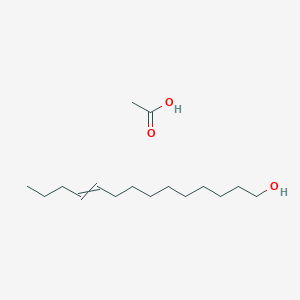
Acetic acid;tetradec-10-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tetradec-10-en-1-ol, also known as 10-Tetradecen-1-ol acetate, is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.4082 g/mol . This compound is an ester formed from acetic acid and tetradec-10-en-1-ol. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid;tetradec-10-en-1-ol can be synthesized through the esterification reaction between acetic acid and tetradec-10-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
CH3COOH+C14H27OH→CH3COOC14H27+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often use continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tetradec-10-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Different esters or amides.
Aplicaciones Científicas De Investigación
Acetic acid;tetradec-10-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of acetic acid;tetradec-10-en-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act on olfactory receptors in insects, influencing their behavior. The ester group can also undergo hydrolysis to release acetic acid and tetradec-10-en-1-ol, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-Tetradecen-1-ol acetate: Similar in structure but differs in the position of the double bond.
Tetradec-13-en-1-ol acetate: Another isomer with the double bond at a different position
Uniqueness
Acetic acid;tetradec-10-en-1-ol is unique due to its specific double bond position, which can influence its reactivity and interaction with biological systems. This uniqueness makes it valuable in applications where specific chemical properties are required.
Propiedades
Número CAS |
35153-17-4 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
acetic acid;tetradec-10-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,15H,2-3,6-14H2,1H3;1H3,(H,3,4) |
Clave InChI |
WKFGLEAFVCYZCC-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


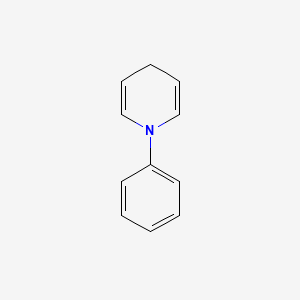

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
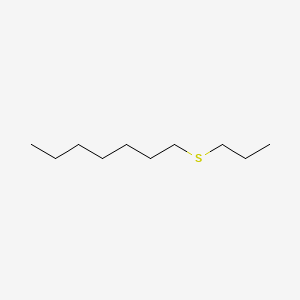
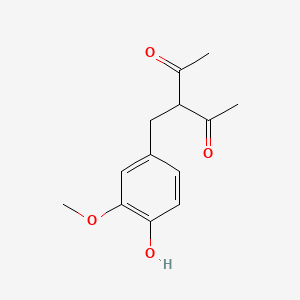
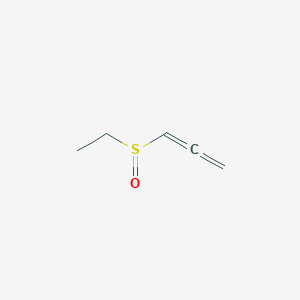
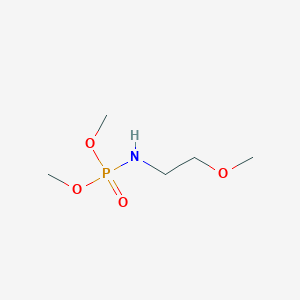
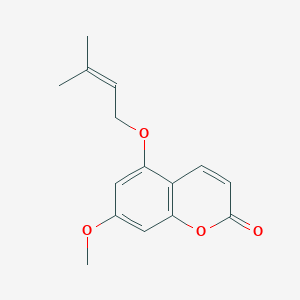
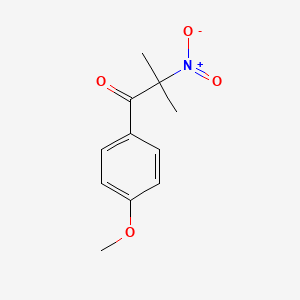
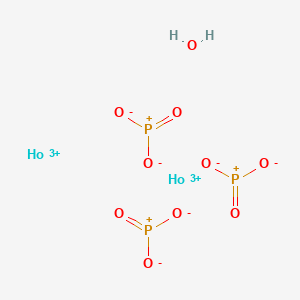
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)

